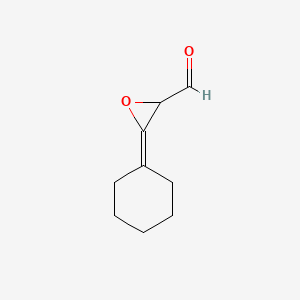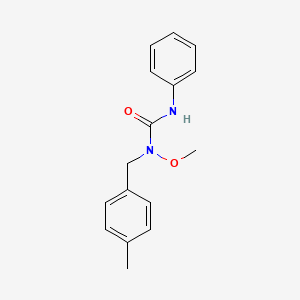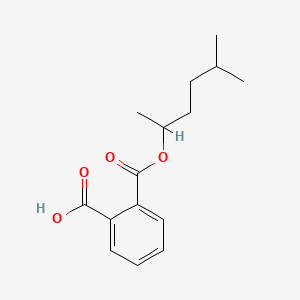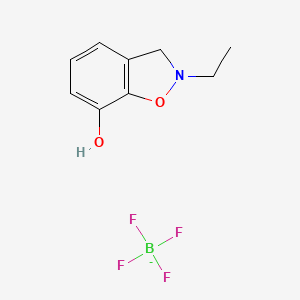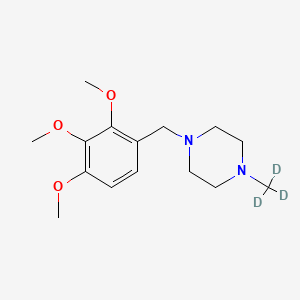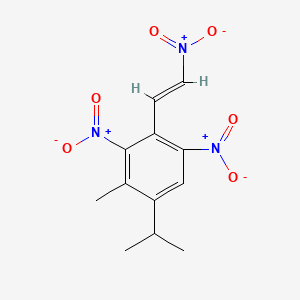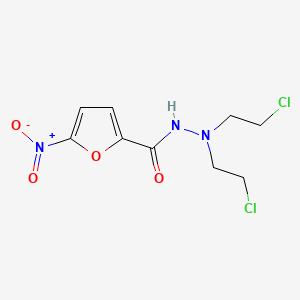
2-Furoic acid, 5-nitro-, 2,2-bis(2-chloroethyl)hydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Furoic acid, 5-nitro-, 2,2-bis(2-chloroethyl)hydrazide is a chemical compound that belongs to the class of furoic acid derivatives This compound is characterized by the presence of a furan ring, a nitro group, and a bis(2-chloroethyl)hydrazide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Furoic acid, 5-nitro-, 2,2-bis(2-chloroethyl)hydrazide typically involves the reaction of 5-nitro-2-furoic acid with 2,2-bis(2-chloroethyl)hydrazine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions may include the use of solvents such as methanol or ethanol, and the reaction temperature is usually maintained at around 50-60°C .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity, and may include additional steps such as purification through recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-Furoic acid, 5-nitro-, 2,2-bis(2-chloroethyl)hydrazide undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can undergo reduction reactions, particularly at the nitro group.
Substitution: The chloroethyl groups can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 2-Furoic acid, 5-amino-, 2,2-bis(2-chloroethyl)hydrazide.
Scientific Research Applications
2-Furoic acid, 5-nitro-, 2,2-bis(2-chloroethyl)hydrazide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Furoic acid, 5-nitro-, 2,2-bis(2-chloroethyl)hydrazide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components. The bis(2-chloroethyl)hydrazide moiety can form covalent bonds with nucleophilic sites in proteins and DNA, leading to potential biological effects .
Comparison with Similar Compounds
Similar Compounds
5-Nitro-2-furoic acid: A related compound with similar structural features but lacking the bis(2-chloroethyl)hydrazide moiety.
2-Furoic acid hydrazide: Another related compound with a hydrazide group instead of the bis(2-chloroethyl)hydrazide.
Uniqueness
2-Furoic acid, 5-nitro-, 2,2-bis(2-chloroethyl)hydrazide is unique due to the presence of both the nitro group and the bis(2-chloroethyl)hydrazide moiety. This combination of functional groups imparts distinct chemical and biological properties to the compound, making it a valuable molecule for research and industrial applications.
Properties
CAS No. |
1917-59-5 |
|---|---|
Molecular Formula |
C9H11Cl2N3O4 |
Molecular Weight |
296.10 g/mol |
IUPAC Name |
N',N'-bis(2-chloroethyl)-5-nitrofuran-2-carbohydrazide |
InChI |
InChI=1S/C9H11Cl2N3O4/c10-3-5-13(6-4-11)12-9(15)7-1-2-8(18-7)14(16)17/h1-2H,3-6H2,(H,12,15) |
InChI Key |
FRQFZHXEYNBNEV-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(OC(=C1)[N+](=O)[O-])C(=O)NN(CCCl)CCCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


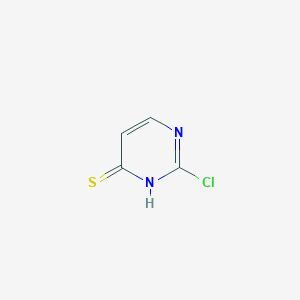
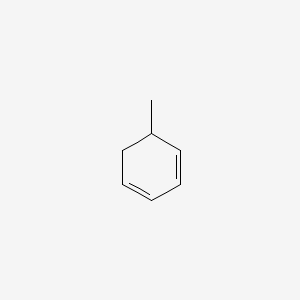
![3-[3-[(1S,5S,6R,7S,9S)-5,9-dimethyl-4-oxo-8-oxatetracyclo[7.2.1.17,10.01,6]tridec-2-en-5-yl]propanoylamino]-2,4-dihydroxybenzoic acid](/img/structure/B13827069.png)
